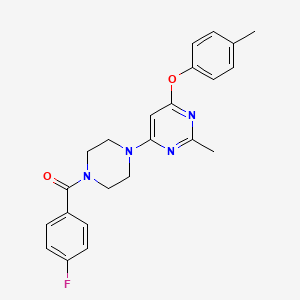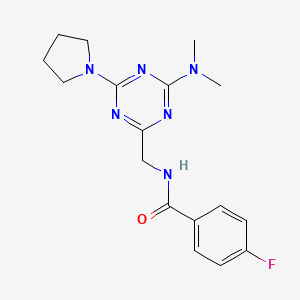
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The intermediate formed is then subjected to a reaction with 4-fluorobenzoyl chloride under basic conditions, resulting in the formation of the target compound.
Industrial Production Methods:
Industrial-scale production may involve optimization of reaction conditions, such as temperature, solvent systems, and catalysts, to enhance yield and purity. Continuous flow reactors and high-throughput synthesis methods are often employed for large-scale production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide involves a multi-step process that typically includes the following steps:
Formation of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine:
Starting from cyanuric chloride, this step involves the nucleophilic substitution reaction with dimethylamine and pyrrolidine to yield the triazine intermediate.
Analyse Des Réactions Chimiques
Types of Reactions: N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, where the triazine ring and the fluorobenzamide moiety may be selectively oxidized or reduced under specific conditions.
Substitution Reactions: The presence of the triazine ring makes it susceptible to nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid may be used.
Reduction: Lithium aluminum hydride (LAH) or hydrogenation catalysts like palladium on carbon (Pd/C) may be employed.
Substitution: Common nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed:
The major products of these reactions depend on the specific conditions and reagents used. For instance, substitution reactions may yield various functionalized derivatives of the compound.
Applications De Recherche Scientifique
Chemistry:
In chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine:
In biological and medicinal research, it is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry:
Industrially, this compound is used in the synthesis of specialty chemicals and as a precursor for the development of advanced materials, including polymers and coatings.
Mécanisme D'action
Mechanism by Which the Compound Exerts Its Effects:
The mechanism of action involves the compound's interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazine ring and fluorobenzamide moiety confer specific binding properties that can modulate the activity of these targets.
Molecular Targets and Pathways Involved:
The compound may inhibit or activate key enzymes, interfere with receptor signaling pathways, or disrupt nucleic acid function, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar compounds may include other triazine derivatives, such as 2,4,6-tris(dimethylaminomethyl)-1,3,5-triazine, and benzamide derivatives like 4-chlorobenzamide. the unique substitution pattern in N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide sets it apart in terms of its chemical and biological properties.
And that’s a wrap on this compound. Sounds like your next project is going to be something special. Anything else on your mind?
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-23(2)16-20-14(21-17(22-16)24-9-3-4-10-24)11-19-15(25)12-5-7-13(18)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHSZGLLMSNQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
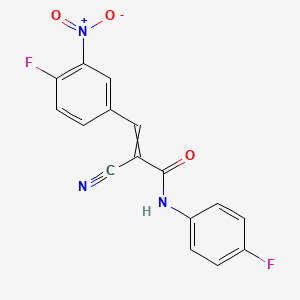
![1-(1,2-benzoxazol-3-yl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2911354.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2911355.png)

![N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2911359.png)
![N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-3-nitrobenzamide](/img/structure/B2911360.png)
![N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2911361.png)
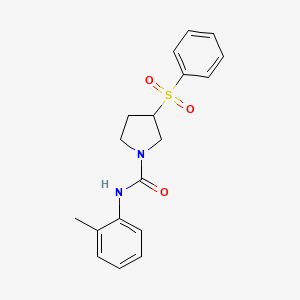
![4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine](/img/structure/B2911367.png)
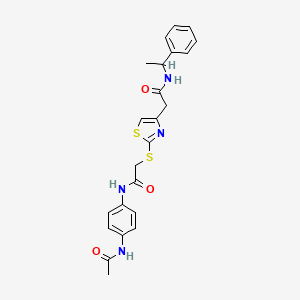
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)
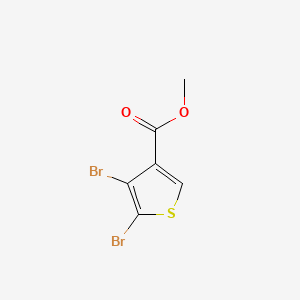
![1-(4-methylphenyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2911372.png)
